N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]-N-methylacetamide
Description
N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]-N-methylacetamide is a fluorinated organic compound characterized by its unique chemical structure, which includes a difluorophenyl group attached to a pyridin-3-ylmethyl moiety, and a methylacetamide group
Properties
IUPAC Name |
N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c1-10(20)19(2)15(12-4-3-7-18-9-12)11-5-6-13(16)14(17)8-11/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIIOLUNILENRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C(C1=CC(=C(C=C1)F)F)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]-N-methylacetamide typically involves multiple steps, starting with the preparation of the difluorophenyl group and the pyridin-3-ylmethyl moiety. These components are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]-N-methylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]-N-methylacetamide is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new fluorinated compounds with unique properties.
Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its interaction with various biological targets is of interest for drug discovery and development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further research in drug design.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]-N-methylacetamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(3,4-dichlorophenyl)-pyridin-3-ylmethyl]-N-methylacetamide
N-[(3,4-dibromophenyl)-pyridin-3-ylmethyl]-N-methylacetamide
N-[(3,4-dimethoxyphenyl)-pyridin-3-ylmethyl]-N-methylacetamide
Uniqueness: N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]-N-methylacetamide stands out due to its fluorinated structure, which imparts unique chemical and physical properties compared to its non-fluorinated counterparts. The presence of fluorine atoms can enhance the compound's stability, reactivity, and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
